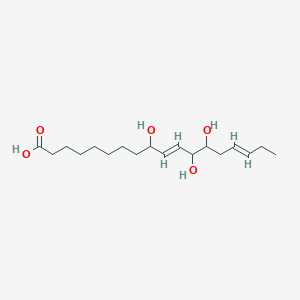

9,12,13-Trihydroxy-10,15-octadecadienoic acid

Description

9,12,13-Trihydroxy-10,15-octadecadienoic acid has been reported in Phyteuma orbiculare with data available.

has anti-inflammatory activity; isolated from Cyperus rotundus; structure in first source

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(10E,15E)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3+,14-13+ |

InChI Key |

MKYUCBXUUSZMQB-NMABCHCUSA-N |

Isomeric SMILES |

CC/C=C/CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |

Synonyms |

9,12,13-trihydroxy-10,15-octadecadienoic acid fulgidic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a plant-derived oxylipin. This document details the initial identification of this compound, also known as Corchorifatty acid F, from Corchorus olitorius. It outlines the experimental protocols for its extraction and purification and presents its known biological functions, including its antifungal and anti-inflammatory properties, in a structured format. Furthermore, this guide explores its biosynthetic pathway and its role within the broader context of plant oxylipin signaling, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

9,12,13-Trihydroxy-10,15-octadecadienoic acid was first reported in 1998 by a team of Japanese scientists led by M. Yoshikawa.[1] During their investigation of the bioactive constituents of "moroheiya," the leaves of Corchorus olitorius L., they isolated and characterized a new trihydroxy fatty acid which they named Corchorifatty acid F.[1] The structure of this C18 fatty acid, an octadecanoid, was determined to be (10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid through chemical and physicochemical evidence.[1]

Since its initial discovery, this compound has been identified in other plant species, including Chaenomeles sinensis and Arabidopsis thaliana.[2] It is classified as a plant metabolite, an oxylipin, and a hydroxy polyunsaturated fatty acid.[2]

Table 1: Physicochemical Properties of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₅ | PubChem |

| Molecular Weight | 328.4 g/mol | PubChem |

| IUPAC Name | (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | PubChem |

| Synonyms | Corchorifatty acid F, 9,12,13,TriHODE | PubChem |

Experimental Protocols

Isolation from Corchorus olitorius Leaves

The following protocol is based on the general methodologies for the extraction and fractionation of fatty acids from Corchorus olitorius and related plant materials.

2.1.1. Extraction

-

Sample Preparation: Air-dry the fresh leaves of Corchorus olitorius and grind them into a fine powder.

-

Defatting: Macerate the powdered leaves in n-hexane at room temperature for 24 hours to remove non-polar lipids. Filter the mixture and discard the hexane extract.

-

Methanol Extraction: Extract the defatted plant material with 85% aqueous methanol using a Soxhlet apparatus for 24 hours.

-

Concentration: Evaporate the methanol extract to dryness under reduced pressure to obtain the crude extract.

2.1.2. Fractionation and Purification

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: Subject the ethyl acetate fraction, which is expected to contain the trihydroxy fatty acids, to silica gel column chromatography.

-

Elution: Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structure of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Antifungal Activity Assay

The following is a general protocol for assessing the antifungal activity of the isolated compound.

-

Fungal Strains: Use a panel of relevant fungal pathogens.

-

Culture Preparation: Grow the fungal strains on a suitable medium, such as potato dextrose agar (PDA), to obtain a sufficient amount of mycelia or spores.

-

Bioassay:

-

Incorporate the purified 9,12,13-Trihydroxy-10,15-octadecadienoic acid at various concentrations into the molten PDA medium before pouring it into Petri dishes.

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

-

Incubate the plates at an appropriate temperature for several days.

-

-

Data Analysis: Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control plate without the compound. Determine the half-maximal inhibitory concentration (IC₅₀) value.

Biological Activities and Quantitative Data

9,12,13-Trihydroxy-10,15-octadecadienoic acid has been reported to possess several biological activities, primarily as an antifungal and anti-inflammatory agent.

Antifungal Activity

Table 2: Antifungal Activity of Related Trihydroxy-octadecenoic Acids

| Compound | Fungal Species | Activity | Reference |

| 9,12,13-trihydroxy-(E)-10-octadecenoic acid | Ceratocystis fimbriata | Antifungal | Masui et al., 1989 |

Anti-inflammatory Activity

The initial discovery of Corchorifatty acid F by Yoshikawa et al. (1998) noted its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated mouse peritoneal macrophages.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory properties.

A study on a similar compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory effects by suppressing 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. This compound also showed inhibitory activity toward soybean lipoxygenase.

Table 3: Anti-inflammatory Activity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Related Compounds

| Compound | Assay | Result | Reference |

| Corchorifatty acid F | Inhibition of NO production in LPS-stimulated macrophages | Active | Yoshikawa et al., 1998[1] |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear inflammation | 43% inhibition at 500 µg | Dong et al., 2000 |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Soybean lipoxygenase inhibition | Active at 10 µg/ml | Dong et al., 2000 |

Signaling Pathways and Mechanism of Action

9,12,13-Trihydroxy-10,15-octadecadienoic acid is an oxylipin, a class of lipid-based signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, oxylipins play crucial roles in defense against pathogens and pests, as well as in growth and development.

The biosynthesis of this trihydroxy-octadecadienoic acid is believed to proceed through the lipoxygenase (LOX) pathway, starting from α-linolenic acid (ALA), an omega-3 fatty acid abundant in many plants, including Corchorus olitorius.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

The initial step involves the oxygenation of ALA by a 9-lipoxygenase enzyme to form a hydroperoxy derivative. This intermediate can then be further metabolized by other enzymes, such as peroxygenases or allene oxide synthases, followed by epoxide hydrolysis to yield the final trihydroxy product.

Role in Plant Defense Signaling

As an oxylipin, 9,12,13-Trihydroxy-10,15-octadecadienoic acid is likely involved in the complex signaling network that governs plant defense responses. The production of such compounds is often induced by pathogen attack or wounding. These molecules can act as signaling messengers to activate downstream defense mechanisms, including the expression of defense-related genes and the production of antimicrobial compounds.

Caption: Role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in plant defense.

Conclusion and Future Directions

9,12,13-Trihydroxy-10,15-octadecadienoic acid, since its discovery as Corchorifatty acid F, has emerged as a noteworthy plant-derived oxylipin with demonstrated antifungal and anti-inflammatory potential. This technical guide has synthesized the available information on its discovery, isolation, and biological activities, providing a foundation for further research.

Future investigations should focus on several key areas:

-

Detailed Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or through total synthesis is crucial for enabling more extensive biological studies.

-

Quantitative Biological Evaluation: A comprehensive screening of its antifungal activity against a broader panel of human and plant pathogens, along with detailed studies on its anti-inflammatory mechanism of action, is warranted.

-

Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways through which this oxylipin exerts its biological effects in both plant and mammalian systems. This could involve transcriptomic and proteomic analyses to identify downstream regulated genes and proteins.

A deeper understanding of 9,12,13-Trihydroxy-10,15-octadecadienoic acid holds significant promise for the development of new therapeutic agents and crop protection strategies.

References

The Biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOD) is a member of the oxylipin family, a diverse group of oxygenated fatty acids that play crucial roles in plant defense signaling and development. These molecules are analogous to eicosanoids in animals and are of increasing interest to the scientific and pharmaceutical communities due to their potential biological activities. This technical guide provides an in-depth overview of the biosynthesis of 9,12,13-THOD in plants, focusing on the core enzymatic pathway, quantitative data, and detailed experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of 9,12,13-THOD in plants originates from α-linolenic acid (α-LeA; 18:3) and proceeds through the 9-lipoxygenase (9-LOX) pathway. This multi-step enzymatic cascade involves the sequential action of at least three key enzymes:

-

9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific dioxygenation of α-linolenic acid at the C-9 position to form 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). This initial step is the gateway to a specific branch of the oxylipin pathway.

-

Epoxy Alcohol Synthase (EAS): The unstable 9-HPOT is then converted by an epoxy alcohol synthase. This enzyme likely transforms the hydroperoxide into an unstable epoxy alcohol intermediate, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE.

-

Epoxide Hydrolase (EH): Finally, an epoxide hydrolase is proposed to catalyze the hydrolysis of the epoxide ring in the intermediate to yield the stable 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

This pathway has been particularly studied in potato (Solanum tuberosum), where these trihydroxy oxylipins are thought to contribute to the plant's defense against pathogens.

Quantitative Data

Quantitative data on the biosynthesis of 9,12,13-THOD is crucial for understanding the efficiency and regulation of this pathway. The following tables summarize the available quantitative information, primarily from studies on potato.

Table 1: Kinetic Parameters of Potato Tuber 9-Lipoxygenase

| Substrate | Km (mM) | Vmax (units/mg protein) | pH Optimum | Reference |

| Linoleic Acid | 0.1 | Not specified | 5.5 - 6.0 | [1][2] |

| Linolenic Acid | Similar to Linoleic Acid | Not specified | 5.5 - 6.0 | [1][2] |

Note: Specific Vmax values for the purified enzyme were not detailed in the cited literature. The enzyme shows similar affinity for both linoleic and linolenic acid.

Table 2: Product Distribution from Incubation of [1-¹⁴C]Linoleic Acid with Potato Leaf Homogenate [3]

| Product | Percentage of Recovered Radioactivity |

| Methyl 10(S),11(S)-epoxy-9(S)-hydroxy-12(Z)-octadecenoate | 14% |

| Methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoic acid | 14% |

| Methyl 9(S),10(S),11(R)-trihydroxy-12(Z)-octadecenoate | 18% |

| Methyl 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid | 30% |

This data, while for linoleic acid, provides a valuable insight into the relative efficiency of the downstream enzymatic steps in producing trihydroxy fatty acids in potato leaves.

Experimental Protocols

Detailed experimental protocols are essential for researchers aiming to study the biosynthesis of 9,12,13-THOD. The following sections provide methodologies for key experiments.

Protocol 1: Assay of 9-Lipoxygenase Activity from Potato Tubers

This protocol is adapted from the methods used for the partial purification and characterization of potato tuber 9-LOX.[1][2]

1. Enzyme Extraction:

-

Homogenize potato tubers in a cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5) containing antioxidants (e.g., 1 mM ascorbic acid) and protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Further centrifuge the supernatant at a higher speed (e.g., 100,000 x g) to obtain the soluble enzyme fraction.

2. Activity Assay:

-

The assay measures the formation of conjugated dienes, which absorb light at 234 nm.

-

Reaction Mixture:

-

0.1 M Sodium phosphate buffer (pH 5.5-6.0)

-

Linolenic acid (substrate) solution (e.g., 0.1 mM final concentration, prepared as a sodium salt or in a detergent like Tween 20)

-

Enzyme extract

-

-

Procedure:

-

Equilibrate the reaction mixture (buffer and substrate) to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M⁻¹cm⁻¹).

-

Protocol 2: Assay of Epoxy Alcohol Synthase and Epoxide Hydrolase Activity (Coupled Assay)

This protocol is a conceptualized approach based on the identified pathway in potato leaves, as specific isolated enzyme assays for this pathway are not well-documented.[3]

1. Substrate Preparation:

-

Prepare 9(S)-HPOT by incubating linolenic acid with a purified 9-LOX enzyme (e.g., from potato or soybean) and purify the product using HPLC.

2. Enzyme Preparation:

-

Prepare a microsomal fraction from potato leaves, as epoxy alcohol synthases are often membrane-bound.

-

Homogenize young potato leaves in a suitable buffer and perform differential centrifugation to isolate the microsomal pellet.

3. Coupled Enzyme Assay:

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

9(S)-HPOT (substrate)

-

Microsomal fraction (containing both EAS and EH)

-

-

Procedure:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

At different time points, stop the reaction by adding an organic solvent (e.g., methanol/chloroform).

-

Extract the lipids.

-

Analyze the products by LC-MS/MS to identify and quantify the epoxy alcohol intermediate and the final 9,12,13-THOD product.

-

The rate of formation of 9,12,13-THOD represents the coupled activity of EAS and EH.

-

Protocol 3: Quantitative Analysis of 9,12,13-THOD in Plant Tissues by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 9,12,13-THOD in plant samples.

1. Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with an acidic aqueous phase to protonate the carboxylic acids).

-

Add an internal standard (e.g., a deuterated analog of a similar trihydroxy fatty acid) at the beginning of the extraction for accurate quantification.

2. Solid-Phase Extraction (SPE):

-

Partially purify the lipid extract using SPE to remove interfering compounds. A C18 or a mixed-mode cation exchange cartridge can be effective.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion for 9,12,13-THOD (e.g., [M-H]⁻ at m/z 327.2) and specific product ions generated by collision-induced dissociation.

-

4. Quantification:

-

Generate a standard curve using an authentic standard of 9,12,13-THOD.

-

Calculate the concentration of 9,12,13-THOD in the original plant tissue based on the peak area ratio of the analyte to the internal standard and the standard curve.

Conclusion

The biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in plants is a specialized branch of the oxylipin pathway initiated by 9-lipoxygenase. While the key enzymatic steps have been elucidated, particularly in potato, further research is needed to fully characterize the kinetic properties of the downstream enzymes, epoxy alcohol synthase and epoxide hydrolase, in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway and its biological significance. Understanding the regulation and function of 9,12,13-THOD and related compounds may open new avenues for the development of novel therapeutic agents and for enhancing plant disease resistance.

References

The Enzymatic Architecture of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Formation via the Lipoxygenase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA), a complex oxylipin derived from linoleic acid. The biosynthesis is a multi-step process initiated by the action of lipoxygenase (LOX), a class of non-heme iron-containing dioxygenases. This document details the enzymatic cascade, provides in-depth experimental protocols for the key reactions, presents quantitative data from relevant studies, and visualizes the core pathways and workflows. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug development who are investigating the synthesis and biological activities of trihydroxy fatty acids.

Introduction to the Lipoxygenase Pathway and Trihydroxy Fatty Acids

The lipoxygenase (LOX) pathway is a major route for the metabolism of polyunsaturated fatty acids (PUFAs) in both plants and animals, leading to the formation of a diverse array of bioactive signaling molecules known as oxylipins.[1][2] These molecules are integral to a variety of physiological and pathophysiological processes, including inflammation, immune responses, and plant defense mechanisms.[3][4][5]

The initial step in the LOX pathway involves the stereospecific insertion of molecular oxygen into a PUFA substrate, such as linoleic acid, to form a fatty acid hydroperoxide.[6] Depending on the specific LOX isozyme and reaction conditions, different positional isomers of the hydroperoxide are produced.[7] These hydroperoxides are then further metabolized by a suite of enzymes, including allene oxide synthases, hydroperoxide lyases, and epoxyalcohol synthases, to generate the vast diversity of oxylipins.[1][4]

Among the more complex oxylipins are the trihydroxy fatty acids, which are characterized by the presence of three hydroxyl groups along the fatty acid chain. 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA) is a notable example, and its biosynthesis from linoleic acid is a testament to the intricate enzymatic machinery of the LOX pathway. Recent studies have highlighted the potential of these molecules as antifungal agents and vaccine adjuvants.

The Enzymatic Cascade to 9,12,13-THOA

The formation of 9,12,13-THOA from linoleic acid is a sequential, multi-enzyme process. The currently understood pathway involves three key enzymatic steps:

-

Hydroperoxidation by Lipoxygenase (LOX): The pathway is initiated by the action of a lipoxygenase on linoleic acid. Specifically, a 13-lipoxygenase (13-LOX) catalyzes the dioxygenation of linoleic acid to form (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE).[8] This reaction is highly dependent on factors such as pH and the specific LOX isozyme used.[7]

-

Epoxyalcohol Formation by Epoxyalcohol Synthase (EAS): The 13S-HPODE intermediate is then converted into an epoxyalcohol. This transformation is catalyzed by an epoxyalcohol synthase (EAS), an enzyme belonging to the CYP74 family of cytochrome P450s.[9][10] The product of this reaction is an epoxy hydroxy fatty acid, such as 11-hydroxy-12,13-epoxy-9-octadecenoic acid.[9]

-

Hydrolysis by Epoxide Hydrolase (EH): The final step involves the hydrolysis of the epoxide ring in the epoxyalcohol intermediate to yield the vicinal diol, resulting in the trihydroxy structure of 9,12,13-THOA. This reaction is catalyzed by an epoxide hydrolase (EH).[11][12] The co-expression of a lipoxygenase and an epoxide hydrolase has been shown to efficiently produce C18 trihydroxy fatty acids from plant oils.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of 9,12,13-THOA.

Lipoxygenase Activity Assay

This protocol is adapted from established spectrophotometric methods for determining lipoxygenase activity.[8][13]

Materials:

-

Linoleic acid

-

Tween 20

-

Sodium hydroxide (NaOH), 0.5 M

-

Sodium phosphate monobasic and dibasic

-

Soybean lipoxygenase (e.g., Sigma-Aldrich Type I-B)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation (10 mM Sodium Linoleate Stock):

-

In a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20 to 10 mL of boiled, distilled water.[8]

-

Mix gently to avoid bubble formation.

-

Clarify the solution by adding approximately 100 µL of 0.5 M NaOH.[8]

-

Bring the final volume to 25 mL with distilled water in a volumetric flask.

-

Aliquot and store at -20°C in amber tubes.[8]

-

-

Buffer Preparation (50 mM Sodium Phosphate, pH 6.0-9.0):

-

Prepare 0.2 M stock solutions of sodium phosphate monobasic and dibasic.

-

Mix the stock solutions in appropriate ratios to achieve the desired pH. For example, for pH 6.0, mix 43.85 mL of monobasic stock with 6.15 mL of dibasic stock and dilute to 200 mL.[8]

-

Adjust the final pH with NaOH or HCl as needed.

-

-

Enzyme Assay:

-

In a 1.5 mL microtube, prepare a blank containing 1002 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution.[8]

-

For the test sample, mix 1000 µL of phosphate buffer, 10 µL of the sodium linoleate stock solution, and 2 µL of the enzyme extract.[8]

-

Immediately transfer the reaction mixture to a quartz cuvette.

-

Monitor the increase in absorbance at 234 nm for at least 2 minutes. This absorbance change is due to the formation of conjugated dienes in the hydroperoxide product.[8]

-

Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).[8]

-

Enzymatic Synthesis of 9,12,13-THOA

This protocol is a synthesized approach based on the co-expression of lipoxygenase and epoxide hydrolase for the production of trihydroxy fatty acids.[11]

Materials:

-

Linoleic acid

-

Purified or recombinant 13-lipoxygenase

-

Purified or recombinant epoxyalcohol synthase (or a suitable CYP74 enzyme)

-

Purified or recombinant epoxide hydrolase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Lipoxygenase Reaction:

-

Incubate linoleic acid (e.g., 100 µM) with 13-lipoxygenase in the reaction buffer at room temperature with gentle agitation.

-

Monitor the reaction progress by taking aliquots and analyzing for 13-HPODE formation via the spectrophotometric assay described in 3.1 or by LC-MS.

-

-

Epoxyalcohol Synthase and Epoxide Hydrolase Reactions (Sequential or Co-incubation):

-

Once the formation of 13-HPODE has plateaued, add the epoxyalcohol synthase and epoxide hydrolase to the reaction mixture.

-

Alternatively, a co-incubation of all three enzymes with the linoleic acid substrate can be performed.

-

Continue the incubation at room temperature for several hours or overnight.

-

-

Extraction and Purification:

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

-

Extract the oxylipins with an equal volume of ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for SPE.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge, wash with water to remove polar impurities, and elute the trihydroxy fatty acids with methanol or acetonitrile.

-

Further purify the 9,12,13-THOA using reversed-phase HPLC.

-

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the identification and quantification of oxylipins.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for structural elucidation.

-

Precursor and Product Ions: The precursor ion for 9,12,13-THOA will be its [M-H]⁻ ion (m/z 327.2). Product ions will be specific fragments resulting from the collision-induced dissociation of the precursor ion.

Data Presentation

This section summarizes quantitative data related to the enzymatic formation of trihydroxy fatty acids.

Table 1: Quantitative Yields of C18 Trihydroxy Fatty Acids in a Bioreactor System

| Substrate | Initial Concentration (mM) | Product | Final Concentration (mM) | Molar Yield (%) | Productivity (mM h⁻¹) | Reference |

| Linoleic Acid | 250 | 11R,12R,13S-trihydroxyoctadecenoic acid | 230 | 92 | 9.6 | [11] |

| α-Linolenic Acid | 200 | 11R,12R,13S-THFA | >120 | >60 | N/A | [11] |

| γ-Linolenic Acid | 200 | 11R,12R,13S-THFA | >120 | >60 | N/A | [11] |

Table 2: Kinetic Parameters of a Related Epoxyalcohol Synthase/Allene Oxide Synthase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| 9-HPOD | 1.8 ± 0.2 | 102 ± 3 | 56.7 | [13] |

| 13-HPOD | 1.9 ± 0.3 | 72 ± 4 | 37.9 | [13] |

| 9-HPOT | 1.2 ± 0.1 | 149 ± 3 | 124.2 | [13] |

| 13-HPOT | 1.4 ± 0.2 | 125 ± 5 | 89.3 | [13] |

Signaling Pathways

Oxylipins, including trihydroxy fatty acids, are key signaling molecules in plants, particularly in response to stress and pathogens.[3][14] The lipoxygenase pathway is a central hub in the plant defense signaling network.

Upon wounding or pathogen attack, phospholipases release PUFAs like linoleic acid from cell membranes.[14] LOX is then activated, initiating the cascade that produces a variety of oxylipins. These oxylipins can act as signaling molecules to induce the expression of defense-related genes, leading to the production of antimicrobial compounds and other protective responses. While the specific signaling role of 9,12,13-THOA is still under investigation, it is part of this broader class of defense-related oxylipins.

Conclusion

The enzymatic formation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid is a sophisticated process that highlights the versatility of the lipoxygenase pathway. Through the sequential action of lipoxygenase, epoxyalcohol synthase, and epoxide hydrolase, a simple polyunsaturated fatty acid is converted into a complex, polyhydroxylated molecule with potential biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the synthesis, regulation, and function of this and other trihydroxy fatty acids. Future research in this area will likely uncover novel biological roles for these molecules and may pave the way for their application in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Plant Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Epoxyalcohol synthase activity of the CYP74B enzymes of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 12. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of the First Epoxyalcohol Synthase/Allene Oxide Synthase (CYP74 Clan) in the Lancelet (Branchiostoma belcheri, Chordata) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Plant-Derived Oxylipin: A Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a complex oxylipin found in various plant species. This document synthesizes current scientific knowledge to support research and development efforts targeting this promising bioactive compound.

Natural Occurrence in the Plant Kingdom

9,12,13-Trihydroxy-10,15-octadecadienoic acid and its isomers are naturally occurring oxylipins, which are fatty acid derivatives, that have been identified in a diverse range of plant species. Their presence suggests potential roles in plant physiology and defense mechanisms. While the compound has been identified in several species, comprehensive quantitative data across different plants remains an area for further research.

Table 1: Documented Plant Species Containing 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and its Isomers

| Plant Species | Family | Common Name | Specific Isomer(s) Mentioned | Reference |

| Corchorus olitorius | Malvaceae | Jute Mallow, Moroheiya | Corchorifatty Acid F (9S,12S,13S-trihydroxy-10E,15Z-octadecadienoic acid) | [1][2][3] |

| Phyteuma orbiculare | Campanulaceae | Round-headed Rampion | 9,12,13-Trihydroxy-10,15-octadecadienoic acid | [4] |

| Solanum lycopersicum | Solanaceae | Tomato | 9,12,13-trihydroxy-10(E)-octadecenoic acid (an isomer) | [5] |

| Cyperus rotundus | Cyperaceae | Nut Grass | 9,12,13-Trihydroxy-10,15-octadecadienoic acid | [4] |

| Caroxylon tetrandrum | Amaranthaceae | 9,12,13-Trihydroxy-10-octadecenoic acid (an isomer) | [6] | |

| Chaenomeles sinensis | Rosaceae | Chinese Quince | (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | [7] |

| Pseudocydonia sinensis | Rosaceae | Chinese Quince | (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | [7] |

| Arabidopsis thaliana | Brassicaceae | Thale Cress | (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | [7] |

Note: The exact concentration of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in these plants is not widely reported in the available literature, highlighting a need for further quantitative studies.

Biosynthesis and Potential Signaling Role

9,12,13-Trihydroxy-10,15-octadecadienoic acid is synthesized from polyunsaturated fatty acids, primarily α-linolenic acid (an omega-3 fatty acid) or linoleic acid (an omega-6 fatty acid), through the lipoxygenase (LOX) pathway. This pathway is a key component of plant defense signaling.

The biosynthesis is initiated by the lipoxygenase-catalyzed introduction of molecular oxygen into the fatty acid backbone, forming a hydroperoxy fatty acid intermediate. Subsequent enzymatic reactions, potentially involving peroxygenases or epoxide hydrolases, are thought to lead to the formation of the trihydroxy structure.

These fatty acid-derived signaling molecules, including hydroxy fatty acids, are increasingly recognized for their role as Damage-Associated Molecular Patterns (DAMPs) in plants.[8][9][10][11][12] When plant tissues are damaged by herbivores or pathogens, the release and modification of fatty acids can trigger a cascade of defense responses.

Experimental Protocols

The isolation and quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid from plant matrices require a multi-step process involving extraction, purification, and sophisticated analytical techniques. The following sections outline a general workflow based on methodologies reported for similar lipid compounds.

Extraction of Total Lipids

A common starting point is the extraction of total lipids from the plant tissue. The Bligh and Dyer method or variations thereof are frequently employed to efficiently extract a broad range of lipids while minimizing degradation.

Protocol: Modified Bligh and Dyer Extraction

-

Homogenization: Homogenize fresh or frozen plant tissue (e.g., 10 g) in a mixture of chloroform:methanol (1:2, v/v; 30 mL) using a high-speed blender.

-

Phase Separation: Add chloroform (10 mL) to the homogenate and blend for an additional 2 minutes. Then, add distilled water (10 mL) and blend for another 2 minutes.

-

Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a Pasteur pipette.

-

Drying: Dry the chloroform extract under a stream of nitrogen gas. The resulting lipid residue can be stored at -20°C for further analysis.

Isolation and Purification

The crude lipid extract contains a complex mixture of compounds. Therefore, chromatographic techniques are necessary to isolate the target trihydroxy fatty acid.

Protocol: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)

-

Saponification (Optional but Recommended): To hydrolyze esterified fatty acids, dissolve the dried lipid extract in 1 M KOH in 90% ethanol and heat at 60°C for 1 hour. After cooling, acidify the solution with HCl to pH 3-4 and extract the free fatty acids with hexane or diethyl ether.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the fatty acid extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar lipids.

-

Elute the hydroxy fatty acids with a more polar solvent mixture, such as methanol or a gradient of ethyl acetate in hexane.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fraction containing the hydroxy fatty acids using normal-phase or reverse-phase HPLC.

-

Normal-Phase HPLC: A silica column with a mobile phase gradient of isopropanol in hexane is often effective for separating hydroxy fatty acid isomers.[13]

-

Reverse-Phase HPLC: A C18 column with a mobile phase gradient of acetonitrile in water (both often containing a small amount of acetic or formic acid) can also be used.

-

Monitor the elution using a UV detector, typically around 205-235 nm for compounds with conjugated double bonds, or a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[13][14]

-

Structural Elucidation and Quantification

The definitive identification and quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid require advanced analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) helps in elucidating the structure by analyzing the fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguously determining the chemical structure, including the positions of the hydroxyl groups and the stereochemistry of the double bonds.

-

Quantitative Analysis: Quantification is typically performed using HPLC coupled with a suitable detector (e.g., UV, CAD, or MS) and by comparing the peak area of the analyte to that of a certified reference standard. The development of a calibration curve with known concentrations of the standard is crucial for accurate quantification.[13][15]

Conclusion and Future Directions

9,12,13-Trihydroxy-10,15-octadecadienoic acid represents a structurally complex and biologically interesting oxylipin from the plant kingdom. While its presence has been confirmed in several species, there is a clear need for more extensive research, particularly in the areas of quantitative analysis across a wider range of plants and a deeper understanding of its specific roles in plant signaling and defense. The methodologies outlined in this guide provide a framework for researchers to pursue further investigation into this and other related bioactive lipids, potentially leading to new applications in agriculture, pharmacology, and human health.

References

- 1. Medicinal foodstuffs. XIV. On the bioactive constituents of moroheiya. (2): New fatty acids, corchorifatty acids A, B, C, D, E, and F, from the leaves of Corchorus olitorius L. (Tiliaceae): structures and inhibitory effect on NO production in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corchorus olitorius exhibits antiproliferative potential supported by metabolic profiling and integrative biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid - Wikidata [wikidata.org]

- 8. mdpi.com [mdpi.com]

- 9. Insights from Structure-Function Studies into Perception of Fatty Acid-Derived Defense Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. justagriculture.in [justagriculture.in]

- 11. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hplc.eu [hplc.eu]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Unveiling the Enigmatic Role of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins, a diverse class of oxygenated fatty acids, are pivotal signaling molecules in plant development and defense. Among these, the C18 polyunsaturated fatty acid derivatives, including trihydroxy fatty acids, are increasingly recognized for their biological activities. This technical guide delves into the current understanding of the biological role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in the model plant Arabidopsis thaliana. While research on this specific molecule is nascent, this document consolidates the available data on its presence, potential functions in plant defense, and places it within the broader context of the well-established oxylipin signaling pathways. Furthermore, it provides detailed experimental protocols for its extraction and analysis, and visualizes the pertinent biochemical pathways to facilitate further investigation into its precise physiological functions and potential applications.

Introduction to Oxylipin Signaling in Arabidopsis thaliana

Arabidopsis thaliana utilizes a sophisticated network of signaling molecules to respond to a myriad of biotic and abiotic stresses. Oxylipins, derived from the oxygenation of polyunsaturated fatty acids, are central to this network. The most extensively studied oxylipins belong to the jasmonate family, with jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) acting as key hormones in regulating defense against necrotrophic pathogens and insect herbivores.

The biosynthesis of these molecules is initiated by the release of α-linolenic acid (α-LeA) from chloroplast membranes, which is then oxygenated by lipoxygenases (LOXs). This leads to the formation of hydroperoxy fatty acids, which are subsequently converted to a range of bioactive molecules, including the cyclopentenone 12-oxo-phytodienoic acid (OPDA). OPDA can be further metabolized to JA in the peroxisome. However, a growing body of evidence suggests that OPDA and other oxylipin intermediates possess biological activities independent of their conversion to JA.

9,12,13-Trihydroxy-10,15-octadecadienoic acid is one such oxylipin, a trihydroxy derivative of an octadecadienoic acid. While its precise role in Arabidopsis is still under active investigation, its structural similarity to other bioactive oxylipins suggests a potential function in modulating plant defense and development. This guide aims to synthesize the current knowledge and provide a framework for future research into this intriguing molecule.

Biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

The precise enzymatic steps leading to the formation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in Arabidopsis thaliana have not been fully elucidated. However, based on the known oxylipin biosynthetic pathways, a putative pathway can be proposed. The biosynthesis likely originates from α-linolenic acid (18:3) or linoleic acid (18:2).

The initial steps involve the action of lipoxygenases (LOXs), which introduce molecular oxygen into the fatty acid backbone. In Arabidopsis, both 9-LOXs and 13-LOXs are present and can generate different hydroperoxy fatty acid isomers. Subsequent enzymatic activities, potentially involving peroxygenases or epoxide hydrolases, could then lead to the formation of the trihydroxy structure.

Below is a generalized diagram illustrating the potential biosynthetic origin of 9,12,13-Trihydroxy-10,15-octadecadienoic acid within the broader oxylipin pathway.

Biological Role in Arabidopsis thaliana

Direct experimental evidence detailing the specific biological functions of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in Arabidopsis thaliana is currently limited. However, several lines of evidence suggest its involvement in plant defense responses.

Metabolomic studies have identified this molecule, sometimes referred to by its stereoisomer's name, corchorifatty acid F, in Arabidopsis tissues.[1] A significant piece of quantitative data comes from a study investigating the effects of a seaweed extract on Arabidopsis thaliana. This study revealed a specific increase in the relative content of corchorifatty acid F in the roots of treated plants.[1] Seaweed extracts are known to promote plant growth and enhance resistance to various stresses, suggesting a role for this trihydroxy fatty acid in these beneficial responses.

Given its structural relationship to other oxylipins, it is plausible that 9,12,13-Trihydroxy-10,15-octadecadienoic acid may function in:

-

Direct antimicrobial activity: Some oxylipins possess direct antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.

-

Modulation of defense gene expression: It may act as a signaling molecule to induce or prime the expression of defense-related genes.

-

Interaction with other signaling pathways: Cross-talk between different hormone and signaling pathways is a hallmark of plant defense. This molecule could potentially interact with the jasmonate, salicylate, or other signaling cascades.

Further research, including the analysis of mutants with altered levels of this compound and transcriptomic studies following its exogenous application, is required to fully elucidate its specific biological role.

Quantitative Data

The following table summarizes the key quantitative finding related to 9,12,13-Trihydroxy-10,15-octadecadienoic acid (as corchorifatty acid F) in Arabidopsis thaliana.

| Treatment | Tissue | Metabolite | Observed Change | Reference |

| Seaweed Extract | Roots | Corchorifatty acid F | Specific increase in relative content at day 0 compared to day 3 and day 5 | [1] |

Signaling Pathway

The signaling pathway through which 9,12,13-Trihydroxy-10,15-octadecadienoic acid exerts its effects in Arabidopsis thaliana is currently unknown. It is possible that it functions through a dedicated receptor or by modulating the activity of known signaling components. Given the precedent of other oxylipins, several potential mechanisms can be hypothesized:

-

Receptor-mediated signaling: The molecule could bind to a specific receptor protein, initiating a downstream signaling cascade, possibly involving protein kinases and transcription factors.

-

Covalent modification of target proteins: Some oxylipins with reactive electrophilic groups can directly modify and alter the function of target proteins.

-

Alteration of membrane properties: As a lipid-derived molecule, it could potentially integrate into cellular membranes and alter their physical properties, thereby influencing the activity of membrane-associated proteins.

The following diagram illustrates a hypothetical signaling pathway, highlighting the points that require experimental validation.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for studying the biological role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid. The following protocols are based on established methods for oxylipin analysis in plant tissues.

Extraction of Oxylipins from Arabidopsis thaliana

This protocol describes a general method for the extraction of oxylipins, which can be adapted for the specific analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Materials:

-

Arabidopsis thaliana tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or mechanical homogenizer

-

Extraction solvent: 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)

-

Dichloromethane

-

Internal standards (e.g., deuterated analogues)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Harvest Arabidopsis tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass tube.

-

Add internal standards to the sample for quantification.

-

Add 2 mL of the extraction solvent to the tissue and vortex thoroughly.

-

Incubate the mixture for 30 minutes at room temperature.

-

Add 2 mL of dichloromethane and vortex for 30 seconds.

-

Add 1 mL of water and vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (dichloromethane) containing the lipids.

-

Repeat the extraction of the aqueous phase with another 2 mL of dichloromethane.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of oxylipins.

Instrumentation:

-

Ultra-high performance liquid chromatograph (UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,12,13-Trihydroxy-10,15-octadecadienoic acid and its internal standard. The exact m/z values will depend on the specific stereoisomer and adducts formed.

-

Collision Energy and other MS parameters: Optimize for maximum sensitivity of the target analyte.

Quantification:

-

Generate a standard curve using authentic standards of 9,12,13-Trihydroxy-10,15-octadecadienoic acid of known concentrations.

-

Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The following workflow diagram illustrates the key steps in the analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Conclusion and Future Directions

9,12,13-Trihydroxy-10,15-octadecadienoic acid represents an understudied component of the complex oxylipin network in Arabidopsis thaliana. While its presence has been confirmed and a role in plant defense is suggested by indirect evidence, its precise biological functions and signaling mechanisms remain to be elucidated. The methodologies outlined in this guide provide a robust framework for researchers to pursue these questions.

Future research should focus on:

-

Functional characterization using mutants: The identification and characterization of Arabidopsis mutants deficient in or over-accumulating 9,12,13-Trihydroxy-10,15-octadecadienoic acid will be crucial to understanding its in planta role.

-

Transcriptomic and proteomic analyses: Studying the global changes in gene and protein expression in response to this molecule will provide insights into the downstream cellular processes it regulates.

-

Identification of interacting partners: The discovery of its receptor or other interacting proteins will be a major step forward in dissecting its signaling pathway.

-

Elucidation of its role in specific stress responses: Investigating its accumulation and function during infection with various pathogens or under different abiotic stresses will clarify its role in plant immunity and adaptation.

A deeper understanding of the biological role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid will not only enhance our fundamental knowledge of plant signaling but may also open new avenues for the development of novel strategies to improve crop resilience and productivity.

References

9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Critical Examination of its Role as a Plant Defense Signaling Molecule

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plant oxylipins, a diverse family of oxygenated fatty acid derivatives, are central to orchestrating responses to developmental cues and environmental stresses, including pathogen attack. These molecules can act as direct antimicrobial agents or as signals to activate defense gene expression and programmed cell death. Within this family, the C18 polyunsaturated fatty acid derivatives, such as those arising from α-linolenic acid, are particularly significant. This guide focuses on a specific trihydroxy-oxylipin, 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a molecule produced via the lipoxygenase (LOX) pathway, which is often associated with plant defense.

This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding 9,12,13-Trihydroxy-10,15-octadecadienoic acid. It details its biosynthesis, critically evaluates the existing evidence for its role in plant defense, and offers detailed experimental protocols for researchers seeking to further elucidate its function. While its production is linked to defense-related enzymatic pathways, its specific role as a direct antimicrobial or signaling molecule remains an area of active investigation. This guide aims to provide the necessary background and methodological tools to advance our understanding of this and other related oxylipins.

Biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

The biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid is a multi-step enzymatic process originating from α-linolenic acid (ALA), a common C18 polyunsaturated fatty acid in plant membranes. The pathway involves enzymes that are key components of the plant's response to stress.

The generally accepted biosynthetic route proceeds as follows:

-

Lipoxygenase (LOX) Action: The pathway is initiated by a 9-lipoxygenase (9-LOX), which catalyzes the stereospecific insertion of molecular oxygen into ALA to form 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Peroxygenase (POX) or Epoxide Hydrolase (EH) Involvement: The subsequent steps are less universally defined but are thought to involve a peroxygenase that converts the hydroperoxide to an unstable epoxide intermediate. This is followed by the action of an epoxide hydrolase, which opens the epoxide ring to create the vicinal diol at the 12 and 13 positions. The final structure is the trihydroxy fatty acid.

This pathway highlights how stress-induced enzymes generate a diverse array of oxylipins from a common precursor.

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of 9,12,13-Trihydroxy-10,15-octadecadienoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanism of action of 9,12,13-Trihydroxy-10,15-octadecadienoic acid. Due to the limited direct research on this specific molecule, this guide also incorporates data from its closely related and well-studied stereoisomer, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known as Pinellic acid, to infer potential mechanisms.

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid is a trihydroxy fatty acid that has been identified in various plant species and is recognized for its potential anti-inflammatory properties.[1] As a member of the oxylipin family, it is derived from the oxygenation of polyunsaturated fatty acids. Oxylipins are known to be potent signaling molecules involved in a variety of physiological and pathological processes, including inflammation. Understanding the precise mechanism by which 9,12,13-Trihydroxy-10,15-octadecadienoic acid exerts its anti-inflammatory effects is crucial for its potential development as a therapeutic agent.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of the closely related compound, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid), has been quantified in several in vitro and in vivo studies. This data provides valuable insights into the potential potency of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Table 1: In Vitro Anti-inflammatory Activity of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid)

| Assay | Cell Line | Endpoint Measured | IC50 Value | Reference |

| Nitric Oxide (NO) Production | BV-2 microglia | Inhibition of LPS-induced NO production | 40.95 µM | [2][3] |

| Mast Cell Degranulation | RBL-2H3 mast cells | Inhibition of antigen-induced β-hexosaminidase release | 28.7 µg/ml | [2][3] |

Table 2: In Vivo Immuno-modulatory Activity of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid)

| Animal Model | Treatment | Endpoint Measured | Result | Reference |

| Mice | 1 µ g/animal with nasal influenza vaccine | Antiviral IgA and IgG antibody responses | 5.2-fold increase in IgA and 2-fold increase in IgG | [2][3] |

Putative Anti-inflammatory Signaling Pathways

Based on the known mechanisms of structurally similar anti-inflammatory fatty acids, 9,12,13-Trihydroxy-10,15-octadecadienoic acid likely exerts its effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, and potentially through the activation of PPARs.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. It is plausible that 9,12,13-Trihydroxy-10,15-octadecadienoic acid inhibits the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by 9,12,13-THOD.

Mitogen-activated protein kinase (MAPK) pathways are also critical in regulating the production of inflammatory mediators. It is hypothesized that 9,12,13-Trihydroxy-10,15-octadecadienoic acid could modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby reducing the inflammatory response.

Caption: Hypothesized modulation of MAPK signaling by 9,12,13-THOD.

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. Certain fatty acids and their derivatives are known to be PPAR agonists. Activation of PPARs, particularly PPAR-γ and PPAR-α, can lead to the transrepression of pro-inflammatory genes. It is possible that 9,12,13-Trihydroxy-10,15-octadecadienoic acid acts as a PPAR agonist.

Caption: Potential PPAR activation mechanism of 9,12,13-THOD.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the anti-inflammatory mechanism of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for the Nitric Oxide Production Assay.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 9,12,13-Trihydroxy-10,15-octadecadienoic acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control group.

This assay quantifies the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

-

Cell Culture: Seed RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct into a 96-well plate and allow them to adhere overnight.[4][5][6]

-

Transfection (if not using a stable cell line): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[5]

-

Treatment: Pre-treat the cells with different concentrations of 9,12,13-Trihydroxy-10,15-octadecadienoic acid for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (e.g., 100 ng/mL), for 6-16 hours.[4]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[6]

-

Analysis: Normalize the NF-κB luciferase activity to the control reporter (if used) and calculate the percentage of inhibition compared to the agonist-treated control.

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Caption: Workflow for the COX-2 Inhibition Assay.

Protocol:

-

Enzyme Preparation: Prepare a solution of purified recombinant COX-2 enzyme in a suitable buffer.

-

Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of 9,12,13-Trihydroxy-10,15-octadecadienoic acid or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

9,12,13-Trihydroxy-10,15-octadecadienoic acid is a promising anti-inflammatory agent. While direct mechanistic studies are still emerging, evidence from closely related compounds strongly suggests that its mode of action involves the modulation of key inflammatory pathways such as NF-κB and MAPKs, and potentially the activation of PPARs. The provided experimental protocols offer a robust framework for further elucidating the precise molecular mechanisms of this compound. Future research should focus on confirming these putative pathways and identifying the direct molecular targets of 9,12,13-Trihydroxy-10,15-octadecadienoic acid to fully realize its therapeutic potential.

References

- 1. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 9(S),12(S),13(S)-TriHOME|Cas# 97134-11-7 [glpbio.cn]

- 4. bosterbio.com [bosterbio.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Shield: A Technical Guide to the Antifungal Properties of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to conventional fungicides necessitates the exploration of novel, plant-derived compounds for crop protection. Among these, oxylipins, a class of oxygenated fatty acids, have emerged as promising candidates. This technical guide delves into the antifungal properties of a specific C18 trihydroxy fatty acid, 9,12,13-Trihydroxy-10,15-octadecadienoic acid, and its isomers. These compounds are integral to the plant's innate defense mechanisms, often synthesized in response to pathogen attack. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and a visualization of its proposed mechanism of action, aiming to facilitate further research and development in this critical area.

Quantitative Antifungal Activity

Quantitative data on the antifungal efficacy of 9,12,13-Trihydroxy-10,15-octadecadienoic acid against a wide array of plant pathogens is still an emerging field of study. However, research on its isomers provides valuable insights into its potential. The following table summarizes the available data for closely related trihydroxyoctadecenoic acids, offering a comparative look at their activity.

Table 1: Antifungal Activity of Trihydroxyoctadecenoic Acid Isomers Against Plant Pathogens

| Compound | Target Pathogen | Assay Type | Concentration | Observed Effect | Reference |

| 9,12,13-trihydroxy-(E)-10-octadecenoic acid | Ceratocystis fimbriata (black rot fungus) | Not specified in abstract | Not specified in abstract | Isolated as an antifungal compound | [1] |

| 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Erysiphe graminis f. sp. tritici (wheat powdery mildew) | Disease Control | 200 ppm | 77% disease control | [2] |

| 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Puccinia recondita (wheat leaf rust) | Disease Control | 200 ppm | 86% disease control | [2] |

| 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Phytophthora infestans (potato late blight) | Disease Control | 200 ppm | 56% disease control | [2] |

| 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Botrytis cinerea (cucumber botrytis) | Disease Control | 200 ppm | 63% disease control | [2] |

Note: The data presented is for isomers of 9,12,13-Trihydroxy-10,15-octadecadienoic acid and should be considered indicative of the potential activity of the target compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the antifungal properties of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Isolation and Purification of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid from Plant Tissue

This protocol is a generalized procedure based on methods for extracting oxylipins from plant material.

Objective: To isolate and purify the target compound from plant tissue, particularly from sites of fungal infection.

Materials:

-

Infected plant tissue (e.g., tubers, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.1 M Acetic acid

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer (for identification)

Procedure:

-

Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a solvent-resistant tube and add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 15 minutes.

-

Phase Separation: Add 0.1 M acetic acid to the mixture to achieve a final chloroform:methanol:acid ratio of 2:1:0.8. Vortex again and centrifuge to separate the phases.

-

Collection of Lipid Fraction: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the crude lipid extract.

-

Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of hexane and load it onto a silica gel column pre-equilibrated with hexane. Elute with a gradient of increasing ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC).

-

HPLC Purification: Pool the fractions containing the trihydroxy fatty acids (identified by TLC) and further purify using a reverse-phase HPLC system with a C18 column. A gradient of methanol in water is typically used for elution.

-

Identification: Confirm the identity of the purified compound as 9,12,13-Trihydroxy-10,15-octadecadienoic acid using mass spectrometry and NMR spectroscopy.

Isolation and Purification Workflow

In Vitro Antifungal Susceptibility Testing

These assays determine the direct inhibitory effect of the purified compound on fungal growth.

Objective: To determine the concentration-dependent inhibition of fungal mycelial growth.

Materials:

-

Pure culture of the target plant pathogenic fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Purified 9,12,13-Trihydroxy-10,15-octadecadienoic acid

-

Solvent (e.g., ethanol or DMSO)

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent.

-

Media Preparation: Autoclave the growth medium and cool to 45-50°C. Add the stock solution of the compound to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone.

-

Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Objective: To assess the effect of the compound on the germination of fungal spores.

Materials:

-

Spore suspension of the target fungus in sterile water

-

Purified 9,12,13-Trihydroxy-10,15-octadecadienoic acid

-

Solvent

-

Microscope slides with concavities

-

Humid chamber

-

Microscope

Procedure:

-

Spore Suspension: Prepare a spore suspension of the fungus and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL).

-

Treatment Preparation: Prepare a series of dilutions of the purified compound in sterile water containing a small amount of the solvent.

-

Incubation: Place a drop of each treatment solution and a control (solvent in water) in the concavities of the microscope slides. Add a drop of the spore suspension to each.

-

Incubation in Humid Chamber: Place the slides in a humid chamber to prevent drying and incubate at the optimal germination temperature for the specific fungus.

-

Observation: After a suitable incubation period (e.g., 24 hours), observe the spores under a microscope.

-

Data Analysis: Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculation: Calculate the percentage of spore germination inhibition.

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of antifungal action for fatty acids, including trihydroxyoctadecenoic acids, is the disruption of the fungal cell membrane's integrity.

References

In Vitro Antioxidant Activity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antioxidant activity of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a complex oxylipin. While direct quantitative antioxidant data for this specific trihydroxy fatty acid is not extensively available in current literature, this document outlines the standard experimental protocols and potential mechanistic pathways relevant to its antioxidant function. This guide serves as a comprehensive resource for researchers aiming to investigate the antioxidant properties of this and structurally similar compounds.

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid is an oxidized derivative of linolenic acid, belonging to a class of molecules known as oxylipins. These molecules are products of lipid peroxidation and are involved in a variety of physiological and pathological processes. Due to the presence of multiple hydroxyl groups, this compound is hypothesized to possess antioxidant properties by acting as a radical scavenger and potentially modulating cellular antioxidant defense pathways. This guide details the experimental approaches to test these hypotheses.

Quantitative Data on Antioxidant Activity

As of the date of this publication, specific in vitro antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for 9,12,13-Trihydroxy-10,15-octadecadienoic acid are not available in peer-reviewed literature. However, for comparative purposes, the following table summarizes antioxidant data for structurally related hydroxy and dihydroxy fatty acids.

Table 1: In Vitro Antioxidant Activity of Structurally Related Fatty Acids

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Dihydroxytyrosyl Oxalate | ABTS | TEAC: 2.0 ± 0.2 | [1][2] |

| Dihydroxytyrosyl Succinate | ABTS | TEAC: 1.7 ± 0.2 | [1][2] |

| 13(R)-hydroxy-(9Z,11E)-octadecadienoic acid | ARE-luciferase | Strong stimulation | [3][4][5] |

| 9-oxo-(10E,12E)-octadecadienoic acid | ARE-luciferase | Strong stimulation | [3][4][5] |

| 9-oxo-(10E,12Z)-octadecadienoic acid | ARE-luciferase | Strong stimulation | [3][4][5] |

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox. ARE-luciferase assay indicates activation of the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that can be employed to characterize the antioxidant potential of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay